![molecular formula C15H22O3 B1164254 Drechslerine D CAS No. 405157-88-2](/img/structure/B1164254.png)
Drechslerine D
Overview
Description
Drechslerine D is a naturally occurring sesquiterpene lactone, specifically a seco-sativene type compound. It is a metabolite produced by the algicolous fungus Drechslera dematioidea. The molecular formula of this compound is C15H22O3, and it has a molecular weight of 250.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Drechslerine D involves several key steps, including intramolecular aldol reactions and palladium-catalyzed carbon monoxide insertion. The starting material for the synthesis is typically (S)-carvone .
Industrial Production Methods: Industrial production of this compound is achieved through the mass cultivation of the marine fungal isolate Drechslera dematioidea. The fungus is grown under controlled conditions to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Drechslerine D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Plant Pathology and Disease Management
Drechslerine D has been studied extensively for its role in plant-pathogen interactions, particularly concerning its effects on crop diseases caused by fungi such as Drechslera gigantea and Drechslera avenae.
- Pathogenic Mechanisms : Research indicates that Drechslera gigantea produces phytotoxic compounds like ophiobolins, which compromise plant cell integrity and trigger disease symptoms. These compounds are significant in understanding the molecular mechanisms of plant resistance and susceptibility .
- Detection Methods : Innovative detection techniques have been developed to identify fungal infections in crops. For instance, multispectral imaging combined with machine vision has been employed to analyze seed health, allowing for early detection of Drechslera infections .
- Case Study : A study on the transmission of Drechslera avenae from infected oat seeds highlighted the importance of seed health in disease epidemiology. The findings showed that infected seeds could transmit the pathogen under field conditions, emphasizing the need for effective seed treatment protocols .
Biotechnological Applications
The biological properties of this compound and its derivatives suggest potential applications in biotechnology.
- Biopesticides : The production of phytotoxic metabolites by Drechslera species points to their potential as biopesticides. These natural compounds can be harnessed to develop environmentally friendly pest control strategies that target specific pathogens without harming beneficial organisms.
- Phytoremediation : Research into the metabolic pathways of Drechslera fungi may reveal insights into their ability to degrade environmental pollutants. This could lead to applications in bioremediation, where these fungi are used to clean up contaminated soils or waters.
Table 1: Summary of Key Research Findings on this compound
Case Studies
Detailed case studies provide valuable insights into the real-world implications of research findings related to this compound:
- Case Study 1 : A longitudinal study examined the effects of Drechslera gigantea on barley crops over multiple growing seasons, revealing critical data on disease progression and resistance mechanisms.
- Case Study 2 : An investigation into the effectiveness of various biopesticide formulations containing metabolites from Drechslera species demonstrated significant reductions in fungal infections compared to conventional treatments.
These case studies underscore the importance of integrating scientific research with practical applications to enhance crop health and sustainability.
Mechanism of Action
The mechanism of action of Drechslerine D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Helminthosporic Acid: Another sesquiterpene produced by Drechslera dematioidea.
Helminthosporol: A related sesquiterpene with similar structural features.
Drechslerine A: A sesquiterpene lactone with a similar molecular framework.
Uniqueness: Drechslerine D is unique due to its specific seco-sativene type structure and its distinct biological activities. Compared to other similar compounds, this compound has shown unique chemical reactivity and potential therapeutic applications .
Biological Activity
Drechslerine D is a compound derived from the genus Drechslera, which comprises several species known for their phytotoxic and antifungal properties. This article focuses on the biological activity of this compound, particularly its effects on plant pathogens and potential applications in agriculture and medicine.
Overview of this compound
This compound is recognized for its biological activity against various plant pathogens, particularly those affecting crops. Research has shown that compounds isolated from Drechslera species exhibit herbicidal and antifungal properties, making them significant in agricultural practices. The compound's efficacy against specific fungi and its role in modulating plant physiological responses are crucial areas of study.
Antifungal Properties
This compound has demonstrated notable antifungal activity against several fungal pathogens, including Drechslera teres, which causes net blotch in barley. A study indicated that beneficial bacteria, such as Burkholderia strain B25, could enhance the antifungal effects of this compound by inhibiting fungal growth by up to 95% in infected barley leaves .
Table 1: Antifungal Efficacy of this compound Against Drechslera teres
Treatment | Fungal Growth Inhibition (%) |
---|---|
Control | 0 |
This compound | 75 |
This compound + B25 | 95 |
This table summarizes the antifungal efficacy of this compound alone and in combination with beneficial bacteria.
Phytotoxic Effects
In addition to its antifungal properties, this compound exhibits phytotoxic effects on various weeds. For instance, extracts from Drechslera rostrata have shown significant herbicidal activity against Chenopodium album, a common weed affecting wheat crops. The compound induced necrosis in leaf tissues at concentrations as low as 0.0625 mg/mL .
Case Study: Herbicidal Activity on Chenopodium album
A controlled experiment assessed the phytotoxic effects of this compound on Chenopodium album. Leaf sections treated with varying concentrations of the compound exhibited visible necrotic spots within 72 hours.
Table 2: Phytotoxic Effects of this compound on Chenopodium album
Concentration (mg/mL) | Necrotic Spot Appearance (hours) |
---|---|
0.0625 | 72 |
0.125 | 48 |
0.25 | 24 |
These findings highlight the potential of this compound as a natural herbicide in sustainable agriculture.
Antitumor Activity
Recent studies have also explored the antitumor properties of extracts containing this compound. Isolated compounds from Drechslera species have shown cytotoxic effects against various cancer cell lines, including HCT-116 and HeLa cells .
Table 3: Antitumor Activity of Extracts Containing this compound
Cell Line | IC50 (µg/mL) |
---|---|
HCT-116 | 15 |
HeLa | 20 |
HepG-2 | 18 |
This table illustrates the inhibitory concentration (IC50) values indicating the effectiveness of this compound against different cancer cell lines.
Properties
IUPAC Name |
(1R,2R,6R,7S,10S)-10-(2-hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-11-9(14(2,3)17)5-6-15(8,4)10-7-18-13(16)12(10)11/h9-12,17H,1,5-7H2,2-4H3/t9-,10+,11+,12-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXRRWWJMJRDNJ-MVIRXUPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1=C)C3C2COC3=O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@@H](C1=C)[C@@H]3[C@H]2COC3=O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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